molecular formula C7H15Cl2N2O3P B1210294 4-Hydroxycyclophosphamide CAS No. 40277-05-2

4-Hydroxycyclophosphamide

Cat. No.: B1210294
CAS No.: 40277-05-2
M. Wt: 277.08 g/mol
InChI Key: RANONBLIHMVXAJ-UHFFFAOYSA-N
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Description

4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is formed through the metabolic activation of cyclophosphamide by cytochrome P450 enzymes in the liver . It plays a crucial role in the therapeutic effects of cyclophosphamide, particularly in its anticancer and immunosuppressive properties.

Mechanism of Action

Target of Action

4-Hydroxycyclophosphamide (4-OH-CPA) is a metabolite of the prodrug cyclophosphamide . The primary targets of 4-OH-CPA are DNA molecules within cells . It acts by alkylating DNA, which disrupts the DNA structure and inhibits DNA replication .

Mode of Action

4-OH-CPA is converted into aldophosphamide (ALDO), which is the pharmacologically active metabolite . ALDO then undergoes a transformation to form phosphoramide mustard, the compound that alkylates DNA . This alkylation leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to cell death .

Biochemical Pathways

The conversion of cyclophosphamide to 4-OH-CPA, and subsequently to ALDO, is part of the drug’s metabolic activation pathway . This pathway involves the action of cytochrome P450 enzymes in the liver . The formation of phosphoramide mustard from ALDO is a non-enzymatic process .

Pharmacokinetics

The pharmacokinetics of 4-OH-CPA involves its formation from cyclophosphamide, its conversion to ALDO, and the subsequent formation of phosphoramide mustard . The total clearance of cyclophosphamide is 13.3 l/h, and the central volume of distribution is 59.8 l . The metabolite elimination rate constant is 4.3 h^-1 .

Result of Action

The primary result of 4-OH-CPA action is the induction of apoptosis, or programmed cell death . This is due to the DNA damage caused by the alkylating action of phosphoramide mustard . The cytotoxicity of 4-OH-CPA is significantly higher than that of cyclophosphamide .

Action Environment

The action of 4-OH-CPA can be influenced by various environmental factors. For instance, the balance between metabolic activation and inactivation of cyclophosphamide can be affected by factors such as autoinduction, dose escalation, and drug-drug interactions . Additionally, individual differences in the expression and activity of the enzymes involved in cyclophosphamide metabolism can also influence the action of 4-OH-CPA .

Biochemical Analysis

Biochemical Properties

4-Hydroxycyclophosphamide is formed through the metabolic activation of cyclophosphamide by cytochrome P450 enzymes, primarily in the liver . This compound is in equilibrium with its tautomer, aldophosphamide, which can further decompose into phosphoramide mustard and acrolein . Phosphoramide mustard is the active cytotoxic agent that alkylates DNA, leading to cell death, while acrolein is a toxic byproduct contributing to the compound’s side effects . Enzymes such as aldehyde dehydrogenase (ALDH) detoxify aldophosphamide into inactive carboxycyclophosphamide .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inducing DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause a metabolic shift in cardiac cells, affecting ATP levels and antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound acts by forming DNA adducts through its active metabolite, phosphoramide mustard . This interaction results in DNA cross-linking, which disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis . Additionally, the compound’s toxic byproduct, acrolein, can cause oxidative stress and damage cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively unstable and can degrade into its active and toxic metabolites . Long-term exposure to this compound in vitro and in vivo studies has shown sustained cytotoxic effects, particularly in rapidly dividing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively induces cytotoxicity in cancer cells, while higher doses can lead to severe toxicities, including cardiotoxicity and immunosuppression . Threshold effects have been observed, where low doses may not produce significant therapeutic effects, while high doses increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed by the hydroxylation of cyclophosphamide by cytochrome P450 enzymes, including CYP2B6, CYP2C9, and CYP3A4 . The compound can be further metabolized into phosphoramide mustard and acrolein, which are responsible for its cytotoxic and toxic effects, respectively .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can readily diffuse into cells, where it is converted into its active and toxic metabolites . Transporters and binding proteins may also play a role in its localization and accumulation within specific tissues .

Subcellular Localization

This compound and its metabolites exhibit distinct subcellular localization. The compound and its active metabolite, phosphoramide mustard, primarily localize in the nucleus, where they exert their cytotoxic effects by interacting with DNA . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycyclophosphamide is synthesized from cyclophosphamide through enzymatic hydroxylation. The process involves the use of cytochrome P450 enzymes, which convert cyclophosphamide into this compound . This reaction typically occurs in the liver and involves the addition of a hydroxyl group to the cyclophosphamide molecule.

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts such as unspecific peroxygenases from fungi like Marasmius rotula. These enzymes can efficiently hydroxylate cyclophosphamide to produce this compound with high yield and purity . The reaction conditions include the use of sodium acetate buffer and continuous supply of hydrogen peroxide .

Properties

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANONBLIHMVXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960669
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40277-05-2
Record name 4-Hydroxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40277-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclophosphamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40277-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Hydroxycyclophosphamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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